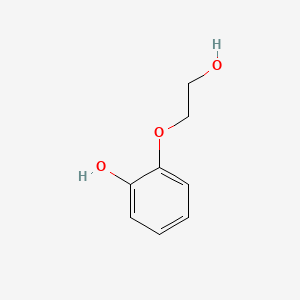

2-(2-Hydroxyethoxy)phenol

Beschreibung

Contextualization within Phenolic Compound Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and are widely studied for their diverse biological activities and industrial applications. 2-(2-Hydroxyethoxy)phenol, which is also known by synonyms such as catechol mono(β-hydroxyethyl) ether, is a derivative of catechol. Its structure includes a phenol (B47542) ring substituted with a 2-hydroxyethoxy group, which imparts unique physical and chemical properties. ontosight.ai This structural modification, particularly the presence of both a phenolic hydroxyl and an alcoholic hydroxyl group, along with an ether linkage, enhances its solubility and offers multiple sites for chemical reactions. ontosight.ai The study of this compound is part of a broader investigation into catechol derivatives, aimed at understanding how structural modifications influence chemical reactivity and biological activity.

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound in modern science is multifaceted. It serves as a crucial intermediate in the synthesis of complex molecules and materials. ontosight.aicymitquimica.com One of its most prominent roles is as a building block for macrocyclic compounds, specifically lipophilic benzocrown ethers. chemicalbook.comsigmaaldrich.com These crown ethers are of significant interest due to their ability to selectively bind with cations, a property that is leveraged in the development of ion-selective electrodes and sensors.

Furthermore, recent research has highlighted its application in polymer chemistry. It is used in the synthesis of mono-benzoxazines, which undergo ring-opening polymerization to form polymers with potentially desirable thermal properties. nih.govresearchgate.net Studies have shown that the inclusion of the 2-hydroxyethoxy group can influence the polymerization process, such as reducing the ring-opening polymerization temperature. nih.govresearchgate.net The compound's inherent antioxidant properties, attributed to the hydrogen-donating ability of the phenolic hydroxyl group, also make it a subject of interest for applications aimed at preventing oxidative degradation. cymitquimica.com

Overview of Research Directions and Scope

Current research on this compound is primarily focused on organic synthesis and materials science. Key research directions include:

Synthesis of Novel Macrocycles: Exploration of its use in creating new crown ethers and other macrocyclic structures with tailored ion-binding capabilities. chemicalbook.com

Polymer Chemistry: Investigation into its role as a monomer in the synthesis of advanced polymers like polybenzoxazines, focusing on understanding the polymerization mechanisms and the properties of the resulting materials. nih.govresearchgate.net

Synthetic Methodologies: The development of efficient and selective synthetic routes for this compound itself, including the use of advanced catalytic systems. A common synthetic approach involves the etherification of catechol with an ethylene (B1197577) glycol derivative.

Exploration of Biological Activities: While its antioxidant properties are recognized, further research could delve into other potential biological activities, leveraging its structural similarity to other biologically active phenolic compounds.

The compound's versatility ensures that it will remain a valuable tool for chemists and material scientists exploring the creation of functional molecules and materials.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₃ | chemicalbook.comnih.govscbt.com |

| Molecular Weight | 154.16 g/mol | chemicalbook.comsigmaaldrich.comnih.gov |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Melting Point | 99-100 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 128 °C at 0.7 mmHg | chemicalbook.comsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4792-78-3 | chemicalbook.comsigmaaldrich.comscbt.com |

Research Findings on Synthesis and Reactivity

Detailed research has been conducted on the synthesis and reactivity of this compound.

| Research Area | Key Findings | Reference(s) |

| Synthesis | Typically synthesized through the Williamson ether synthesis, where catechol reacts with an ethylene glycol derivative under alkaline conditions. One documented method involves reacting pyrocatechol (B87986) to yield the target compound. google.com Another approach is the hydrogenation of 4-[(2-benzyloxyethoxy)phenyl]benzyl ether using a palladium on carbon catalyst. prepchem.com | google.comprepchem.com |

| Reactivity in Polymer Synthesis | Used in the preparation of mono-benzoxazines by reacting with aniline (B41778) or furfurylamine (B118560) and formaldehyde (B43269). nih.govresearchgate.net The presence of the 2-hydroxyethoxy group has been found to lower the ring-opening polymerization temperature compared to simpler phenol-based benzoxazines. nih.govresearchgate.net The polymerization can proceed through different pathways, leading to the formation of various cyclic and linear oligomers. nih.gov | nih.govresearchgate.net |

| Role in Macrocycle Synthesis | Serves as a key precursor for the synthesis of macrocyclic lipophilic benzocrown ethers. chemicalbook.comsigmaaldrich.com It is also used in preparing coiled synthetic carboxylic ionophores designed to encapsulate ions like potassium. chemicalbook.comsigmaaldrich.com | chemicalbook.comsigmaaldrich.com |

| Chemical Reactions | The hydroxyl groups can undergo oxidation to form quinones. The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCOCUDBDKVWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063607 | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-78-3 | |

| Record name | 2-(2-Hydroxyethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods primarily involve the formation of the ether linkage on the catechol scaffold in a single key step.

A primary method for synthesizing 2-(2-Hydroxyethoxy)phenol is through the alkylation of pyrocatechol (B87986), a reaction often following the principles of the Williamson ether synthesis. This involves the reaction of pyrocatechol (catechol) with an ethylene (B1197577) halide, such as 2-bromoethanol (B42945). google.com In a typical procedure, pyrocatechol is treated with 2-bromoethanol in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile (B52724). The reaction mixture is heated to drive the nucleophilic substitution, where the phenoxide ion, formed in situ, attacks the electrophilic carbon of the ethylene halide. google.com

One documented example of this synthesis yielded 45 grams of this compound from 100 grams of pyrocatechol. google.com The process involved stirring the reactants with potassium carbonate in acetonitrile at 110-120°C for 24 hours. google.com After filtration and concentration, the product was isolated and purified. google.com

Table 1: Alkylation Reaction Conditions for this compound Synthesis

| Reactants | Base | Solvent | Temperature | Duration | Yield | Reference |

|---|

Catalytic ethoxylation offers an alternative pathway, often utilizing ethylene oxide or its less hazardous surrogate, ethylene carbonate, to introduce the hydroxyethoxy group. These reactions are facilitated by various types of catalysts.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, allowing for potential recycling and reuse. Advanced catalytic systems, including praseodymium-loaded SAPO molecular sieves, have been shown to improve both yield and selectivity in the preparation of this phenolic derivative. Another approach involves the use of NaY faujasite, a type of zeolite, for the alkylation of catechol with ethylene carbonate. thieme-connect.de

In related syntheses, the acidic resin Amberlyst-15 has proven to be an efficient heterogeneous catalyst for the cyclization of similar 2-hydroxyethyl-substituted phenols, a reaction that often follows an initial ethoxylation step. frontiersin.orgnih.gov Furthermore, copper-based metal-organic frameworks like Cu-MOF-74 have demonstrated remarkably high activity and stability in C-H alkoxylation reactions, offering a potential pathway for the synthesis of such compounds with the benefit of catalyst recyclability for at least eight cycles. rsc.org

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium iodide (TBAI), are effective phase-transfer catalysts for ethoxylation reactions. These catalysts facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the reaction with the alkylating agent occurs. researchgate.net

For instance, the reaction of phenols with ethylene carbonate can be efficiently catalyzed by TBAI. mdpi.com In one procedure, a phenolic aldehyde was reacted with a slight excess of ethylene carbonate and a catalytic amount (1 mol%) of TBAI under solvent-free conditions at 160°C. mdpi.com Another method for the mono-ethoxylation of catechol involves reacting it with ethylene carbonate in dimethylformamide (DMF) at 170°C, using tetra-n-butyl ammonium fluoride (B91410) as a catalyst. This approach highlights the efficiency of quaternary ammonium salts in promoting hydroxyalkylation with cyclic carbonates. researchgate.net

Table 2: Quaternary Ammonium Salt-Catalyzed Synthesis of Aryl β-Hydroxyethyl Ethers

| Phenolic Substrate | Alkylating Agent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenolic Aldehydes | Ethylene Carbonate | TBAI (1 mol%) | 160°C, solvent-free | Quantitative | mdpi.com |

| Catechol | Ethylene Carbonate | Tetra-n-butyl ammonium fluoride | 170°C, DMF | Good to Excellent | researchgate.net |

Green chemistry principles are increasingly being applied to the synthesis of this compound, focusing on reducing waste and avoiding hazardous reagents. A notable green approach is the use of dialkyl carbonates, particularly ethylene carbonate (EC), as an alkylating agent instead of ethylene halides. thieme-connect.dethieme-connect.com This "halogen-free" synthesis avoids the formation of inorganic salt by-products. thieme-connect.de

In this method, commercially available catechol is reacted with ethylene carbonate, often in an autoclave at elevated temperatures (e.g., 150°C). thieme-connect.dethieme-connect.de The reaction can be promoted by various bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.de This initial step produces this compound, which can then be used in subsequent reactions. thieme-connect.de For example, it can be cyclized using dimethyl carbonate (DMC) and a bicyclic organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield 2,3-dihydro-1,4-benzodioxine. thieme-connect.dethieme-connect.com This two-step process, utilizing carbonates for both alkylation and cyclization, represents a sustainable route to benzo-fused heterocycles. thieme-connect.dethieme-connect.com

Catalytic Ethoxylation Reactions

Derivatization and Functionalization Strategies

The unique structure of this compound, featuring both a phenolic and an alcoholic hydroxyl group, makes it a versatile building block for creating more complex molecules.

Its primary applications in derivatization include:

Synthesis of Macrocyclic Compounds : It is a key precursor in the synthesis of macrocyclic compounds, especially lipophilic benzocrown ethers. sigmaaldrich.com The specific arrangement of its oxygen atoms makes it an ideal starting material for constructing the complex molecular architectures of crown ethers, which are valued for their ability to selectively bind cations. dcu.ie The synthesis involves reacting this compound with appropriate alkyl dihalides to form the macrocyclic ring. dcu.ie

Cyclization Reactions : The compound can undergo intramolecular cyclization to form 2,3-dihydrobenzo[b] thieme-connect.dedioxine. frontiersin.orgnih.gov This transformation can be efficiently achieved by reacting it with dimethyl carbonate (DMC), which acts as both a reagent and a solvent, in the presence of an organocatalyst like DBU or DABCO at 90°C. frontiersin.org

Monomer for Polymer Synthesis : this compound is used as a monomer for the synthesis of functional polymers. It can be reacted with an amine (like aniline (B41778) or furfurylamine) and formaldehyde (B43269) to produce mono-benzoxazines. nih.govresearchgate.net These benzoxazine (B1645224) monomers can then undergo ring-opening polymerization (ROP) to form polybenzoxazines. Notably, the presence of the 2-hydroxyethoxy group has been shown to significantly reduce the polymerization temperature compared to simpler phenol-based benzoxazines. nih.govresearchgate.net

Oxidation Pathways

The hydroxyl groups of this compound are susceptible to oxidation. The phenolic hydroxyl group, in particular, can be oxidized to generate quinone-type structures, a common reaction for phenols. libretexts.org While specific studies detailing the exhaustive oxidation products of this compound are limited, the general principle of phenol (B47542) oxidation to benzoquinones is well-established. libretexts.org

In a relevant synthetic context, this compound itself can be the product of an oxidation reaction. A patented method describes its formation via the Dakin oxidation of 2-(2-hydroxyethoxy)benzaldehyde. wipo.int This reaction involves the oxidation of an aldehyde group to a hydroxyl group, demonstrating an oxidative transformation that yields the target phenol.

Reduction Pathways

The reduction of this compound can lead to the formation of corresponding dihydroxy derivatives. This type of reaction would typically target the aromatic ring under more forceful conditions or other functional groups if present. Specific reducing agents like sodium borohydride (B1222165) could potentially reduce any intermediate aldehyde or ketone functionalities without affecting the aromatic ring.

| Reaction Type | Reagents | Major Products | Reference |

|---|---|---|---|

| Oxidation | Common oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) | Quinones and related compounds | |

| Reduction | Reducing agents (e.g., sodium borohydride) | Dihydroxy derivatives |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the phenolic hydroxyl group. byjus.com This group acts as an ortho-para director, meaning it directs incoming electrophiles to the positions ortho and para to it. libretexts.orgbyjus.com Consequently, standard electrophilic substitution reactions such as halogenation, nitration, sulfonation, and acylation are applicable to this molecule. google.com

However, the presence of the 2-hydroxyethoxy group at the ortho position introduces significant steric hindrance. This bulkiness can be expected to impede substitution at the adjacent ortho position, making the para position the most likely site for electrophilic attack. For instance, treatment with bromine in a non-polar solvent would likely yield 4-bromo-2-(2-hydroxyethoxy)phenol as the major product. byjus.com Similarly, nitration with dilute nitric acid would favor the formation of the 4-nitro derivative over the 6-nitro one. byjus.com

Cyclization Reactions

This compound is a key precursor in cyclization reactions to form various heterocyclic and macrocyclic compounds. Its bifunctional nature, with a nucleophilic phenolic oxygen and a terminal hydroxyl group on the ether chain, makes it an ideal building block for such syntheses.

Research has demonstrated its efficient cyclization in the presence of dimethyl carbonate (DMC) and an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to produce the corresponding benzodioxine derivative in excellent yields. thieme-connect.comthieme-connect.de This reaction is part of a greener, halogen-free approach to synthesizing benzo-fused 1,4-heterocycles. thieme-connect.de Cyclization has also been explored under acidic conditions using dimethyl carbonate chemistry. unito.it

Furthermore, this compound serves as a starting material for synthesizing mono-benzoxazines by reacting it with an amine (like aniline or furfurylamine) and formaldehyde. researchgate.netnih.gov The resulting benzoxazine monomers can undergo ring-opening polymerization to create polymers with tailored properties. researchgate.netnih.gov The compound is also extensively used in the synthesis of macrocyclic compounds, such as lipophilic benzocrown ethers, which are valuable in creating ion-selective sensors. sigmaaldrich.comalkalisci.com

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| This compound | Dimethyl carbonate (DMC), DABCO | Benzodioxine derivative | thieme-connect.comthieme-connect.de |

| This compound, Aniline, Formaldehyde | Synthesis conditions for Mannich condensation | Mono-benzoxazine | researchgate.netnih.gov |

| This compound, 2,6-bis(chloromethyl)pyridine | Base, 1,4-dioxane | Macrocyclic crown ether | dcu.ie |

Advanced Synthetic Techniques

More sophisticated methods are being explored for the synthesis of this compound and its derivatives, aiming for higher efficiency, selectivity, and greener processes.

Auxiliary-Directed C-H Etherification

Auxiliary-directed C-H functionalization represents a powerful strategy for regioselective synthesis. While a direct synthesis of this compound using this method is not prominently documented, the principle has been successfully applied to create a closely related isomer. Researchers have demonstrated an auxiliary-directed etherification of sp² C-H bonds using a heterogeneous copper metal-organic framework (Cu-MOF-74) as a catalyst. rsc.org

In this approach, a directing group, such as an N-(quinolin-8-yl)benzamide, guides the metal catalyst to a specific C-H bond (typically ortho to the group) for functionalization. rsc.orgrsc.org This methodology was used to synthesize 2-(2-hydroxyethoxy)benzoic acid from benzoic acid and ethylene glycol. rsc.org The protocol involves the installation of an auxiliary on the benzoic acid, followed by the Cu-MOF-74 catalyzed C-H etherification with ethylene glycol, and subsequent removal of the auxiliary. rsc.org This technique highlights a modern, efficient route for creating such substituted phenols with high precision, avoiding pre-functionalized starting materials. rsc.org

Biomimetic Approaches in Synthesis

Biomimetic synthesis seeks to replicate nature's synthetic strategies. Direct biomimetic synthesis routes for this compound are not extensively reported in the reviewed literature. However, the structural motif of this compound is relevant in the construction of larger, functional biomimetic molecules. For example, research into aqueous organic redox flow batteries, a technology for large-scale energy storage, has involved the synthesis of biomimetic naphthoquinone derivatives. researchgate.net These molecules are functionalized with water-solubilizing side chains, such as amino acids or polyethylene (B3416737) glycol (PEG) chains, which bear a structural resemblance to the hydroxyethoxy group in this compound. researchgate.net The synthesis of these complex molecules mimics biological structures to achieve high stability and solubility in aqueous environments. researchgate.net

Compound Glossary

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Catechol hydroxyethyl (B10761427) ether | C₈H₁₀O₃ |

| Dimethyl carbonate | DMC | C₃H₆O₃ |

| 1,4-Diazabicyclo[2.2.2]octane | DABCO | C₆H₁₂N₂ |

| Aniline | Phenylamine | C₆H₇N |

| Formaldehyde | Methanal | CH₂O |

| Furfurylamine (B118560) | (Furan-2-yl)methanamine | C₅H₇NO |

| 2-(2-Hydroxyethoxy)benzaldehyde | - | C₉H₁₀O₃ |

| 2-(2-Hydroxyethoxy)benzoic acid | - | C₉H₁₀O₄ |

| N-(quinolin-8-yl)benzamide | - | C₁₆H₁₂N₂O |

| Ethylene Glycol | 1,2-Ethanediol | C₂H₆O₂ |

| Benzoic acid | - | C₇H₆O₂ |

| Potassium permanganate | - | KMnO₄ |

| Sodium borohydride | - | NaBH₄ |

| Bromine | - | Br₂ |

| Nitric acid | - | HNO₃ |

Applications in Advanced Organic Synthesis and Materials Science

A Precursor for Liquid-Crystalline Polymers

Research has indicated the utility of 2-(2-Hydroxyethoxy)phenol derivatives in the preparation of liquid-crystalline polymers. google.com These materials exhibit properties of both liquids and solids, making them valuable for applications in displays and advanced optics. The rigid aromatic core and the flexible hydroxyethoxy side chain of the parent molecule can be chemically modified and polymerized to create polymers with the ordered yet fluid structures characteristic of liquid crystals. google.com For instance, a benzotriazole (B28993) monomer prepared from a derivative of this compound has been used in the synthesis of ultraviolet absorbing polymers. google.com

Polymer Chemistry and Materials Development

Synthesis and Ring-Opening Polymerization of Mono-Benzoxazines

The compound this compound serves as a valuable precursor in the synthesis of mono-benzoxazines, a class of heterocyclic compounds that can undergo ring-opening polymerization (ROP) to form high-performance polybenzoxazines. wiley.com The synthesis typically involves a Mannich condensation reaction between a phenol (B47542) (in this case, this compound), a primary amine, and formaldehyde (B43269). wiley.comresearchgate.net

In a notable study, two specific mono-benzoxazines were synthesized using this compound. The first was created with aniline (B41778) and paraformaldehyde, and the second with furfurylamine (B118560) and paraformaldehyde. wiley.comresearcher.life The structures of these synthesized monomers, named 2HEOP-a and 2HEOP-fa respectively, were confirmed using nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy. wiley.com The presence of the 2-hydroxyethoxy group, originating from the parent phenol, is a key structural feature influencing the subsequent polymerization behavior. researchgate.netnih.gov

The polymerization process of these mono-benzoxazines is typically studied using techniques such as differential scanning calorimetry (DSC), which reveals the thermal characteristics of the ROP. researchgate.netnih.gov While many mono-benzoxazines tend to form only oligomers, the specific functionalities introduced by precursors like this compound can significantly alter the polymerization process and the properties of the resulting polymers. wiley.com

The ring-opening polymerization of benzoxazines derived from this compound follows complex pathways. wiley.com Investigations utilizing differential scanning calorimetry, Fourier transform infrared spectroscopy, nuclear magnetic resonance, and electrospray ionization mass spectrometry have revealed that the ROP of these monomers does not follow a single, simple mechanism. researchgate.netnih.gov

The process is initiated by the thermal opening of the oxazine (B8389632) ring, which leads to the formation of zwitterionic intermediates. wiley.comresearchgate.net These reactive species can then propagate in several ways. One pathway involves chain propagation to form oligomeric zwitterions. researchgate.net Concurrently, these intermediates can undergo electrophilic substitution reactions with other monomer units, leading to the formation of a series of both cyclic and linear oligomers, especially in the early stages of polymerization. wiley.comnih.gov This indicates that a single benzoxazine (B1645224) monomer can polymerize into different types of polymer structures through various ROP pathways. researchgate.net

Side reactions involving the 2-hydroxyethoxy group have also been observed, adding to the complexity of the polymerization mechanism. wiley.comresearchgate.net The specific products formed, including the distribution of cyclic versus linear oligomers, are influenced by reaction conditions and the structure of the amine used in the initial synthesis. wiley.com These proposed ROP mechanisms have been further validated through density functional theory (DFT) calculations. researchgate.netnih.gov

Substituents on the benzoxazine ring play a critical role in determining the temperature at which ring-opening polymerization occurs. The 2-hydroxyethoxy group from this compound has a notable effect on lowering the polymerization temperature. wiley.comresearchgate.net

Research comparing a benzoxazine based on this compound and aniline (2HEOP-a) with a traditional phenol-aniline-based benzoxazine shows that the 2-hydroxyethoxy group significantly reduces the ROP temperature. wiley.com This effect is also observed when an N-furfuryl group is present. researchgate.net Generally, the polymerization temperature of benzoxazines is influenced by the electronic effects of the substituents. researchgate.net Electron-withdrawing groups tend to lower the polymerization temperature by increasing the acidity of the phenolic hydroxyl group that forms upon ring-opening, which in turn enhances its catalytic effect on the polymerization. techscience.com Conversely, electron-donating groups can hinder the reaction. techscience.com The hydroxyl group within the 2-hydroxyethoxy substituent can participate in intramolecular hydrogen bonding, which may activate the benzoxazine ring and facilitate its opening at a lower temperature. nih.gov

The table below summarizes the exothermic peak temperatures (Tₚ) from DSC analysis for the polymerization of different mono-benzoxazines, illustrating the impact of the substituents.

| Monomer | Key Substituents | Polymerization Peak Temperature (Tₚ) | Reference |

|---|---|---|---|

| 2HEOP-a | 2-hydroxyethoxy group | Lower than phenol-aniline-based benzoxazine | wiley.com, researchgate.net |

| 2HEOP-fa | 2-hydroxyethoxy group, N-furfuryl group | Lower than phenol-aniline-based benzoxazine | wiley.com, researchgate.net |

| Phenol-aniline-based benzoxazine | None (Control) | Higher baseline temperature | wiley.com, researchgate.net |

Development of Materials with Specific Optical or Electrical Properties

The unique structure of this compound makes it and its derivatives suitable for the development of advanced materials with tailored optical and electrical properties.

In the field of electronics, this compound has been identified as a suitable additive for improving the electrical parameters of capacitors. google.com Specifically, it can be used in capacitors that employ poly(3,4-ethylenedioxythiophene)/polystyrene sulfonate (PEDOT/PSS) as a solid electrolyte. The addition of compounds like this compound to the PEDOT/PSS dispersion can enhance the performance of the resulting electronic components. google.com

In materials science, derivatives of this compound are utilized to create polymers with specific optical characteristics. For instance, bisphenols containing hydroxyethoxy groups, such as 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) (BPEF), are copolymerized to synthesize polycarbonates. rsc.org These materials are designed to have a high refractive index and low birefringence, properties that are highly desirable for optical applications like lenses and display screens. rsc.org The presence of phenyl rings and their associated ether linkages, as found in this compound derivatives, contributes to a higher molar refractive index in the resulting polymer. rsc.org

Exploration of Biological Activities and Pharmacological Relevance

Antioxidant Mechanisms of Action

Phenolic compounds are renowned for their antioxidant properties, which are primarily centered on their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. frontiersin.orgmdpi.com The presence of the catechol structure in 2-(2-Hydroxyethoxy)phenol is particularly significant, as the ortho-positioning of two hydroxyl groups generally enhances antioxidant capacity. acs.orgustc.edu.cn

The principal mechanism by which phenolic compounds like this compound are expected to exert antioxidant effects is through hydrogen atom transfer (HAT). frontiersin.orgmdpi.com In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction.

Upon donating a hydrogen atom, the phenol (B47542) is converted into a phenoxyl radical. The stability of this resulting radical is a key determinant of the compound's antioxidant efficacy. mdpi.com In the case of a catechol derivative, the resulting radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring. Furthermore, the adjacent hydroxyl group can form an intramolecular hydrogen bond, which further enhances the stability of the phenoxyl radical. acs.orgustc.edu.cn This increased stability makes the parent molecule a more effective hydrogen donor.

Table 1: Influence of Hydroxyl Group Positioning on Antioxidant Activity in Phenolic Compounds

| Compound Type | Hydroxyl Group Position | Relative Radical Scavenging Rate | Mechanism of Radical Stabilization |

| Monophenol | Single -OH | Low | Basic resonance stabilization |

| Catechol Derivative | Two -OH groups (ortho) | High | Resonance and intramolecular hydrogen bonding |

| Hydroquinone Derivative | Two -OH groups (para) | High | Resonance stabilization |

| Resorcinol Derivative | Two -OH groups (meta) | Moderate | Resonance stabilization |

This table provides an illustrative comparison based on established structure-activity relationships for phenolic compounds. Specific kinetic data for this compound is not available.

Antimicrobial Efficacy

Phenolic compounds have been utilized as antiseptics for over a century, and their derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi. researchgate.netrroij.com The efficacy of these compounds is generally linked to their ability to interact with and disrupt microbial cells.

A primary mechanism of antimicrobial action for phenolic compounds involves the disruption of the microbial cytoplasmic membrane. researchgate.netnih.govnih.gov The lipophilic nature of the phenol ring allows the molecule to partition into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and integrity, leading to several detrimental effects:

Increased Permeability: The presence of phenolic molecules within the membrane alters its fluidity and increases its permeability. nih.gov

Leakage of Intracellular Components: The loss of membrane integrity allows for the leakage of essential intracellular components, such as ions (e.g., K+), ATP, nucleic acids, and proteins. nih.gov

Dissipation of Ion Gradients: Disruption of the membrane leads to the collapse of the proton motive force and other ion gradients that are crucial for cellular processes like ATP synthesis and transport.

Beyond direct membrane damage, phenolic compounds can interfere with microbial metabolism by inhibiting the activity of essential enzymes. The hydroxyl groups can form hydrogen bonds with microbial proteins, including enzymes, leading to denaturation and loss of function. nih.gov This can disrupt critical metabolic pathways necessary for microbial growth and survival. Some phenolic acids have been shown to acidify the cytoplasm, which can lead to protein denaturation and inhibit metabolic functions. mdpi.com

Anti-inflammatory Properties

Many phenolic compounds exhibit significant anti-inflammatory effects. tandfonline.commdpi.com This activity is often attributed to their antioxidant capacity and their ability to modulate inflammatory signaling pathways. Chronic inflammation is associated with the overproduction of pro-inflammatory mediators, and phenolic compounds can intervene in these processes. mdpi.com

A key mechanism underlying the anti-inflammatory action of polyphenols is the inhibition of pro-inflammatory cytokine production. tandfonline.comnih.govresearchgate.net Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central mediators of the inflammatory response. mdpi.com

Research on a variety of phenolic and methoxyphenolic compounds has demonstrated their ability to suppress the expression and secretion of these cytokines in immune cells like macrophages. tandfonline.comd-nb.infonih.gov This inhibition often occurs at the transcriptional level through the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. mdpi.comresearchgate.net Under inflammatory stimuli, the NF-κB pathway is activated, leading to the transcription of genes for pro-inflammatory cytokines. Many phenolic compounds have been shown to interfere with this activation, thereby downregulating the production of cytokines and other inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Table 2: General Effects of Phenolic Compounds on Pro-inflammatory Mediators

| Mediator | General Effect of Phenolic Compounds | Common Underlying Mechanism |

| TNF-α | Inhibition of expression and secretion | Suppression of NF-κB signaling |

| IL-6 | Inhibition of expression and secretion | Suppression of NF-κB and MAPK pathways |

| IL-1β | Inhibition of expression and secretion | Suppression of NF-κB signaling |

| COX-2 | Inhibition of expression and activity | Suppression of NF-κB signaling |

| iNOS | Inhibition of expression | Suppression of NF-κB signaling |

This table summarizes common findings for various bioactive phenolic compounds. Specific inhibitory concentrations and efficacy for this compound have not been determined.

Inhibition of Enzymes in Inflammation Pathways

There is currently no specific scientific evidence available from the conducted searches to suggest that this compound inhibits key enzymes in inflammation pathways, such as cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX). While phenolic compounds as a broad class are known to interact with these pathways, direct studies on this compound's anti-inflammatory enzyme inhibition are not present in the accessible literature. For instance, studies on the related compound 2-phenoxyethanol (B1175444) (containing up to 8% diethylene glycol monophenyl ether, a synonym for the subject compound) noted kidney inflammation in animal studies at high doses, which is a toxic effect rather than a therapeutic one. oecd.org

Synergistic Effects with Cannabinoids

No research studies or data were identified that investigate the potential synergistic effects of this compound when used in combination with cannabinoids. The interaction between this specific compound and the endocannabinoid system has not been a subject of published research found within the scope of the search.

Interaction with Biological Macromolecules and Molecular Targets

Detailed molecular interaction studies for this compound are limited in the public domain.

Cytotoxicity Research

Specific research on the cytotoxic effects of this compound against cancer cell lines is not available.

In Vitro Cell Line Screening

No published studies providing data from in vitro screening of this compound against specific cancer cell lines were found. Therefore, key metrics such as IC₅₀ values, which quantify the concentration of a substance needed to inhibit cell growth by 50%, are not available for this compound. While the cytotoxicity of related glycol ethers and other phenolic compounds has been investigated, this data cannot be directly extrapolated to this compound. oecd.org

Differential Sensitivity in Normal vs. Cancer Cells

A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Many phenolic compounds have been investigated for this property. Studies on compounds structurally related to this compound, such as other catechol derivatives and aromatic esters, have demonstrated this differential sensitivity.

For instance, research on the bioactive compound 1,2-Benzene dicarboxylic acid, mono 2-ethylhexyl ester, isolated from a marine Streptomyces species, showed significantly higher cytotoxic activity against cancerous cell lines compared to normal cell lines. nih.govresearchgate.net The compound was more effective at inducing cell death in human hepatocellular liver carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cells than in mouse embryonic fibroblast (NIH 3T3) and human keratinocyte (HaCaT) normal cells. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was markedly lower for the cancer cell lines. researchgate.net

Similarly, catechol (1,2-dihydroxybenzene), the parent structure of this compound, has been shown to induce apoptosis and cell cycle arrest in breast cancer cells, highlighting the potential of this chemical scaffold in oncology research. researchgate.net This selective action is often attributed to the distinct metabolic and signaling environments in cancer cells, which can make them more susceptible to the pro-oxidant or signaling-disruptive effects of certain chemical agents.

| Cell Line | Cell Type | IC50 (µg/mL) |

|---|---|---|

| HepG2 | Human Liver Carcinoma (Cancer) | 42 |

| MCF-7 | Human Breast Adenocarcinoma (Cancer) | 100 |

| HaCaT | Human Keratinocyte (Normal) | 250 |

| NIH 3T3 | Mouse Embryonic Fibroblast (Normal) | 500 |

Structure-Activity Relationship (SAR) Studies in Bioactive Analogues

Modifications to the substituents on a core phenolic structure can dramatically alter its pharmacological properties, including cytotoxicity, lipophilicity, and mechanism of action. A study on caffeic and gallic acid esters—phenolic compounds with structural similarities to this compound—investigated how changes in the ester alkyl chain and the number of hydroxyl groups on the phenyl ring affect antiproliferative activity against HeLa human cervix adenocarcinoma cells. uc.pt

The results demonstrated that both the number of hydroxyl groups and the length of the ester chain are critical for cytotoxicity. uc.pt For both caffeates (dihydroxy-substituted) and gallates (trihydroxy-substituted), the propyl esters displayed significantly higher cytotoxic activity compared to the methyl (shorter chain) and octyl (longer chain) esters. uc.pt This suggests that an optimal lipophilicity, governed by the alkyl chain length, is required for the compound to effectively incorporate into cells and exert its effect. uc.pt The study also highlighted that the number of hydroxyl substituents on the ring is a primary determinant of the compound's biological effect. uc.pt

| Compound | Core Structure | Ester Alkyl Chain | IC50 (µM) |

|---|---|---|---|

| Methyl Caffeate | Caffeic Acid (Dihydroxy) | Methyl (C1) | > 1000 |

| Propyl Caffeate | Caffeic Acid (Dihydroxy) | Propyl (C3) | 140 |

| Octyl Caffeate | Caffeic Acid (Dihydroxy) | Octyl (C8) | > 1000 |

| Methyl Gallate | Gallic Acid (Trihydroxy) | Methyl (C1) | 400 |

| Propyl Gallate | Gallic Acid (Trihydroxy) | Propyl (C3) | 100 |

| Octyl Gallate | Gallic Acid (Trihydroxy) | Octyl (C8) | > 1000 |

Positional isomerism, which involves changing the position of a functional group on a molecular scaffold, can have a profound impact on a molecule's biological activity. The specific arrangement of substituents affects the molecule's shape, polarity, and ability to interact with biological targets such as enzymes and receptors. For this compound, the hydroxyethoxy group is in the ortho (position 2) position relative to the phenolic hydroxyl group. Its positional isomers would be 3-(2-Hydroxyethoxy)phenol (meta) and 4-(2-Hydroxyethoxy)phenol (para).

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(2-Hydroxyethoxy)phenol by mapping the chemical environments of its hydrogen and carbon nuclei.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the protons of the ethoxy chain, and the hydroxyl protons.

The four protons on the benzene (B151609) ring are non-equivalent and typically appear as complex multiplets in the aromatic region, generally between 6.8 and 7.0 ppm. The protons of the ethoxy group (-O-CH₂-CH₂-OH) give rise to two characteristic signals. The two protons adjacent to the phenolic oxygen (Ar-O-CH₂) and the two protons adjacent to the terminal hydroxyl group (-CH₂-OH) are expected to appear as triplets, a result of spin-spin coupling with each other. Their chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms, typically falling in the range of 3.8 to 4.2 ppm.

The signals for the phenolic (-OH) and alcoholic (-OH) protons can be broad and their chemical shifts are variable, depending on factors like solvent, concentration, and temperature. These peaks can be definitively identified by adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample, which results in the exchange of the hydroxyl protons with deuterium, causing their signals to disappear from the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~6.8-7.0 | Multiplet | Aromatic Protons (4H) |

| ~3.9-4.2 | Triplet | Ar-O-CH₂- (2H) |

| ~3.8-4.0 | Triplet | -CH₂-OH (2H) |

| Variable | Broad Singlet | Phenolic & Alcoholic -OH (2H) |

Note: Exact chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal appears for each unique carbon atom.

The molecule contains eight carbon atoms in different chemical environments. The six carbons of the aromatic ring typically resonate in the downfield region of the spectrum, from approximately 115 to 150 ppm. The two carbons directly attached to oxygen atoms (C-O) are the most deshielded among the aromatic carbons. The two aliphatic carbons of the ethoxy chain appear in the more upfield region. The carbon adjacent to the phenolic ether linkage (Ar-O-C H₂) is typically found around 70 ppm, while the carbon bearing the terminal hydroxyl group (-C H₂-OH) resonates at a slightly lower chemical shift, often around 61 ppm, due to the differing electronic environments.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~148-150 | Aromatic C-O (Phenolic) |

| ~146-148 | Aromatic C-O (Ether) |

| ~115-125 | Aromatic C-H |

| ~69-71 | Ar-O-CH₂- |

| ~60-62 | -CH₂-OH |

Note: Assignments are based on typical chemical shift ranges and substituent effects.

Two-Dimensional NMR Techniques (COSY, HMQC)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are employed to establish definitive connectivity within the this compound molecule.

A COSY spectrum reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a key cross-peak would be observed between the signals of the two inequivalent methylene (B1212753) groups of the ethoxy chain (Ar-O-CH₂- and -CH₂-OH). This correlation confirms their adjacent positions. Cross-peaks would also be expected between adjacent protons on the aromatic ring, helping to unravel the complex multiplet patterns observed in the 1D spectrum.

An HMQC (or its more modern equivalent, the HSQC) spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is invaluable for unambiguously assigning the carbon signals. For instance, the proton signal of the Ar-O-CH₂- group would show a correlation peak with the carbon signal around 70 ppm. Similarly, the proton signal of the -CH₂-OH group would correlate with the carbon signal near 61 ppm. Each aromatic C-H proton signal would also show a cross-peak to its directly attached carbon atom in the 115-125 ppm region, confirming their assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is distinguished by several key absorption bands that confirm its structural features. nih.gov A prominent and broad absorption band is typically observed in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded phenolic and alcoholic hydroxyl groups. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.

The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong, characteristic absorption due to the C-O stretching of the aryl ether linkage is expected around 1250 cm⁻¹. Additionally, the C-O stretching of the primary alcohol group gives rise to a strong band typically found near 1050 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3550 (broad) | O-H stretch | Phenol (B47542) & Alcohol (H-bonded) |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (CH₂) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR is based on absorption, Raman spectroscopy is a light-scattering technique. Vibrations that are weak in FTIR may be strong in Raman, and vice versa.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric ring breathing mode around 1600 cm⁻¹, are often very prominent. The non-polar C-C bonds of the aromatic ring and the aliphatic chain also tend to produce strong Raman signals. In contrast to the intense, broad O-H stretching band in the FTIR spectrum, the O-H stretch in the Raman spectrum is typically weak. This complementarity is a key advantage when using both techniques for a comprehensive vibrational analysis. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the molecular weight determination and structural elucidation of "this compound".

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like "this compound". In ESI-MS, the analyte is typically dissolved in a polar, volatile solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For "this compound", ESI-MS analysis would be expected to produce a prominent pseudomolecular ion. In positive ion mode, this would likely be the protonated molecule [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺, if salts are present in the sample or mobile phase. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the anticipated species. The formation of these ions with minimal fragmentation is a key advantage of ESI, allowing for the unambiguous determination of the molecular weight.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the pseudomolecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For "this compound", fragmentation would likely involve the cleavage of the ether bond and the side chain, providing valuable data for confirming its molecular structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For "this compound" (C₈H₁₀O₃), the calculated exact mass is 154.062994 Da. dphen1.com An HRMS instrument can measure this mass with a high degree of accuracy, typically to within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental formula, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. This capability is crucial for the definitive identification of the compound in complex mixtures or for confirming the identity of a synthesized product.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like "this compound", although derivatization may sometimes be employed to increase volatility.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a hard ionization technique that results in extensive fragmentation of the molecule.

The mass spectrum of "this compound" obtained by GC-MS shows a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 154. dphen1.com The spectrum is also characterized by several fragment ions that provide structural information. Key fragments are observed at m/z 110 and 45. dphen1.com The fragment at m/z 110 likely corresponds to the loss of the hydroxyethoxy group, while the fragment at m/z 45 is characteristic of the [CH₂CH₂OH]⁺ fragment. The fragmentation pattern serves as a molecular fingerprint that can be used for identification by comparison with spectral libraries.

| Ion Type | m/z | Identity |

| Molecular Ion | 154 | [C₈H₁₀O₃]⁺˙ |

| Fragment Ion | 110 | [C₆H₅O₂]⁺ |

| Fragment Ion | 45 | [C₂H₅O]⁺ |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This technique is particularly advantageous for the analysis of polar, non-volatile, and thermally labile compounds, making it highly suitable for "this compound".

In an LC-MS system, the sample is first injected into an HPLC column, where "this compound" is separated from other components in the mixture based on its interactions with the stationary and mobile phases. The eluent from the HPLC column is then introduced into the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. As discussed previously, ESI is a soft ionization technique that would be expected to generate a prominent pseudomolecular ion of "this compound" with minimal fragmentation, allowing for accurate molecular weight determination.

The use of tandem mass spectrometry (LC-MS/MS) further enhances the analytical capabilities by providing structural information through the fragmentation of selected ions. This is particularly useful for the quantification of "this compound" in complex matrices, as it allows for highly selective and sensitive detection.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. For organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The presence of chromophores, or light-absorbing groups, in a molecule determines its UV-Vis spectrum.

The "this compound" molecule contains a benzene ring, which is a strong chromophore. Phenol itself typically exhibits a primary absorption band around 210 nm and a secondary, less intense band around 270-275 nm in a non-polar solvent. nih.govnih.gov The presence of the hydroxyethoxy substituent on the phenolic ring in "this compound" is expected to cause a slight shift in the position and intensity of these absorption bands, a phenomenon known as a solvatochromic shift, depending on the solvent used. nih.govnih.gov

The UV-Vis spectrum of "this compound" is therefore expected to show characteristic absorption maxima in the UV region, which can be used for its quantification using the Beer-Lambert law. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity and pH. This technique is often used in conjunction with liquid chromatography for the detection and quantification of phenolic compounds.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For "this compound", techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide valuable information about its thermal stability, melting point, and decomposition behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve for "this compound" would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is critical for understanding the thermal stability of the compound. The decomposition of phenolic compounds often occurs in multiple stages, and TGA can help to elucidate these steps.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of "this compound" would show endothermic or exothermic peaks corresponding to thermal events such as melting, crystallization, and decomposition. The melting point of "this compound" can be precisely determined from the onset of the melting endotherm. The enthalpy of fusion can also be calculated from the peak area, providing further thermodynamic data. Any polymorphic transitions or decomposition events would also be observable in the DSC curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including phenolic compounds. The core principle of DSC is to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides quantitative data on thermal events such as melting, crystallization, and glass transitions.

In the context of this compound, a DSC analysis would be expected to reveal key thermal transitions. A typical DSC thermogram for a pure, crystalline sample of this compound would exhibit a distinct endothermic peak corresponding to its melting point, which is reported to be in the range of 99-100 °C. sigmaaldrich.comsigmaaldrich.com The area under this peak can be integrated to determine the enthalpy of fusion, a measure of the energy required to melt the substance.

While specific research detailing the complete DSC analysis of this compound is not extensively published, studies on similar phenolic resins demonstrate the power of this technique. kpi.uaadhesion.krresearchgate.net For instance, DSC is widely used to study the curing (crosslinking) reactions in phenol-formaldehyde resins, which appear as broad exothermic events in the thermogram. adhesion.krresearchgate.net Although this compound is a monomer, its thermal stability and potential for polymerization or degradation at higher temperatures could be investigated using DSC, where such events would manifest as exothermic or endothermic deviations from the baseline. kpi.ua The technique assumes that the measured heat flow is directly proportional to the reaction rate, allowing for kinetic studies of thermal processes. kpi.ua

Table 1: Expected Thermal Events in DSC Analysis of this compound

| Thermal Event | Expected Observation | Typical Temperature Range (°C) |

|---|---|---|

| Melting | Sharp Endothermic Peak | 99-100 |

| Decomposition | Broad Exothermic/Endothermic Peak | > 200 (estimated) |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another essential thermoanalytical method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is crucial for determining the thermal stability and decomposition profile of a compound.

For this compound, a TGA experiment would provide information on its decomposition temperatures and the presence of any volatile components. The analysis involves heating a small amount of the sample on a highly sensitive balance inside a furnace. The resulting TGA curve plots the percentage of mass loss against temperature.

Table 2: Postulated TGA Decomposition Stages for this compound

| Decomposition Stage | Postulated Process | Expected Temperature Range (°C) |

|---|---|---|

| Stage 1 | Loss of hydroxyethoxy side chain | Lower temperature degradation |

| Stage 2 | Decomposition of the phenolic ring | Higher temperature degradation |

Chromatographic Separation Methods

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phenolic compounds in various matrices. akjournals.com The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govfishersci.com In this mode, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. The mobile phase usually consists of a gradient mixture of water (often acidified with acetic acid or phosphoric acid to ensure the phenolic compounds are in their protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govfishersci.com Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, aiding in peak identification and purity assessment. akjournals.com While a specific chromatogram for this compound is not presented, the methodology for separating a wide array of phenolic compounds is well-established, allowing for the development of a robust analytical method. akjournals.comnih.gov

Table 3: Typical HPLC Conditions for Phenolic Compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm |

| Mode | Gradient Elution |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Samples are vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. It is particularly useful for separating and identifying phenols, often after a derivatization step to increase their volatility and improve peak shape.

The analysis of this compound by GC would typically involve its conversion to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether or a methyl ether. epa.gov This is because the polar hydroxyl groups can lead to peak tailing and interaction with the stationary phase. However, underivatized phenols can also be analyzed. epa.gov The PubChem database indicates GC-MS data exists for this compound, with major mass-to-charge ratio (m/z) peaks observed at 110 and 154 (the molecular ion). nih.gov The peak at m/z 110 likely corresponds to the catechol fragment after the loss of the hydroxyethoxy group. EPA Method 8041A provides comprehensive guidance for the GC analysis of various phenols, suggesting columns like the DB-5 (a low-polarity phase) for separation. epa.gov Coupling GC with a mass spectrometer (GC-MS) allows for definitive identification based on the fragmentation pattern of the molecule. thermofisher.com

Table 4: GC-MS Data and Typical Conditions for Phenolic Analysis

| Parameter | Description |

|---|---|

| Column | DB-5 or similar (e.g., 30 m x 0.25 mm ID) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Derivatization | Optional (e.g., with BSTFA for silylation) |

| Detection | Mass Spectrometry (MS) |

| Key m/z Peaks | 154 (M+), 110 |

Capillary Liquid Chromatography (CLC)

Capillary Liquid Chromatography (CLC) is a miniaturized version of HPLC that utilizes columns with internal diameters typically in the range of 100-500 µm. The significantly lower flow rates (µL/min range) used in CLC lead to reduced solvent consumption and can offer higher separation efficiency and sensitivity, especially when coupled with mass spectrometry.

Research has demonstrated the utility of capillary-scale LC for the determination of complex mixtures of phenolic compounds. nih.gov A study using a capillary-scale particle beam interface coupled to a mass spectrometer successfully detected 18 different phenolic compounds at low picogram levels. nih.gov The method employed a narrow-bore, reversed-phase packed capillary column. nih.gov While this specific study did not include this compound, the results confirm the suitability of the technique for separating structurally similar analytes from complex matrices. The principles are analogous to conventional HPLC but on a micro-scale, providing advantages for sample-limited analyses. Another related technique, Capillary Electrophoresis-Mass Spectrometry (CE-MS), has also been developed for the analysis of various phenolic compounds, offering an alternative high-efficiency separation mechanism based on charge-to-size ratios. mdpi.com

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is the definitive analytical technique for determining the atomic and molecular structure of a crystalline material. When a beam of X-rays strikes a crystal, the atoms scatter the X-rays in a predictable pattern based on their arrangement. This diffraction pattern provides a unique fingerprint of the crystalline solid.

For this compound, which is a solid at room temperature with a melting point of 99-100 °C, XRD analysis would be used to study its crystal structure. sigmaaldrich.comsigmaaldrich.com An XRD experiment on a powdered or single-crystal sample would yield a diffractogram showing a series of peaks at specific diffraction angles (2θ). From these peak positions and intensities, it is possible to determine the unit cell parameters (the dimensions of the basic repeating structural unit), the crystal system (e.g., tetragonal, monoclinic), and the arrangement of the molecules within the crystal lattice. core.ac.uk While a specific crystal structure for this compound is not found in the reviewed literature, studies on other phenolic derivatives have successfully used XRD to elucidate their structural parameters. core.ac.uk Such an analysis would provide fundamental information about the solid-state conformation of the molecule and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful computational tool used to investigate the electronic structure and properties of molecules. However, specific applications of DFT to study 2-(2-Hydroxyethoxy)phenol are not documented in the available literature.

Electronic Structure Analysis

No specific studies detailing the electronic structure analysis of this compound, such as the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), molecular electrostatic potential (MEP) maps, or electron density distributions, were found. Such analyses would be crucial for predicting the molecule's reactivity and interaction sites.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound using DFT to map potential energy surfaces, identify transition states, and calculate activation energies has not been reported in the searched scientific literature.

Conformational Analysis

While the flexibility of the hydroxyethoxy side chain suggests the existence of multiple conformers, no dedicated conformational analysis of this compound using DFT or other computational methods has been published. A thorough conformational search would be required to identify the most stable geometric arrangements of the molecule, which influence its physical and chemical properties.

Quantum Chemical Calculations

Broader quantum chemical calculations that could provide insights into properties like dipole moment, polarizability, and vibrational frequencies for this compound are also absent from the public research record. While databases provide some basic computed properties, in-depth quantum chemical studies are not available.

Molecular Modeling and Simulation

Molecular modeling and dynamics simulations are essential for understanding the behavior of molecules in various environments, particularly in solution.

Hydrogen Bonding Network Analysis

This compound possesses multiple hydrogen bond donor and acceptor sites, suggesting it can form complex intra- and intermolecular hydrogen bonding networks. However, no molecular dynamics simulations or other studies specifically analyzing these hydrogen bonding patterns for this compound have been found. Such research would be invaluable for understanding its solvation properties and behavior in biological systems.

Intermolecular Interactions

The this compound molecule possesses two hydroxyl groups and an ether linkage, all of which can participate in the formation of hydrogen bonds. The phenolic hydroxyl group and the hydroxyl group of the ethoxy substituent can both act as hydrogen bond donors. The oxygen atoms of these hydroxyl groups, as well as the oxygen atom of the ether bridge, can function as hydrogen bond acceptors. This multiplicity of hydrogen bonding sites allows for the formation of a complex network of intermolecular hydrogen bonds.

Computational studies on simpler, related molecules such as phenol (B47542) and its derivatives provide some insight into the expected strength of these interactions. For example, theoretical calculations on phenol dimers have shown that hydrogen bonding is a significant stabilizing interaction. asianpubs.orgnih.gov The interaction energies are typically in the range of moderate strength hydrogen bonds. asianpubs.org The presence of the 2-hydroxyethoxy substituent in this compound is expected to influence the electronic properties of the phenolic ring and, consequently, the acidity of the phenolic proton and the strength of the hydrogen bonds it forms.

To provide a quantitative understanding of the intermolecular interactions of this compound, dedicated computational studies would be required. Such studies would typically involve high-level quantum chemical calculations to determine the optimized geometries of various possible dimers and larger clusters, followed by the calculation of their binding energies. An analysis of the electron density distribution, for example, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), could further elucidate the nature and strength of the different types of intermolecular contacts.

Environmental Research and Analysis

Occurrence and Detection in Environmental Matrices

The identification of 2-(2-Hydroxyethoxy)phenol in various environmental samples is a critical first step in understanding its potential ecological impact. Researchers have focused on specific industrial byproducts as potential sources of this compound.

Biomass gasification is a thermochemical process that converts biomass into a combustible gas mixture. While this technology offers a renewable energy source, its byproducts, particularly the aqueous condensate, can contain a complex mixture of organic compounds. Research into the composition of these condensates has been undertaken to identify potentially hazardous substances.

Studies focusing on the chemical characterization of biomass gasification wastewater have identified numerous phenolic compounds. While specific data on the concentration of this compound in these byproducts is not extensively documented in publicly available literature, its potential presence is inferred from the known reactions of lignin (B12514952) and cellulose (B213188) derivatives during gasification. The thermal degradation of these biopolymers can lead to the formation of a variety of oxygenated aromatic compounds. The table below summarizes the classes of compounds typically found in biomass gasification wastewater, highlighting the context in which this compound may occur.

Table 1: General Composition of Biomass Gasification Wastewater

| Compound Class | Examples | Potential for this compound Presence |

|---|---|---|

| Phenols | Phenol (B47542), Cresols, Guaiacols | High |

| Aldehydes & Ketones | Formaldehyde (B43269), Acetone | Low |

| Carboxylic Acids | Acetic Acid, Formic Acid | Low |

| Furans | Furfural, 5-Hydroxymethylfurfural | Low |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene | Low |

| Glycol Ethers of Phenols | This compound | Possible |

This table is interactive. Click on the headers to sort the data.

Environmental Fate Studies

Understanding the environmental fate of a chemical compound involves assessing its persistence, transformation, and degradation in various environmental compartments such as soil and water.

Currently, there is a significant lack of specific research on the transformation products and environmental pathways of this compound. General knowledge of phenol and glycol ether degradation suggests that potential transformation pathways could involve microbial degradation or photodegradation. Microbial processes might cleave the ether linkage or hydroxylate the aromatic ring, leading to the formation of catechol or other dihydroxybenzene derivatives, which could then undergo ring cleavage. Photodegradation in surface waters could be initiated by hydroxyl radicals, leading to a cascade of oxidation reactions.

The persistence of this compound in the environment is not well-documented. However, based on its structure, it is expected to be more water-soluble and potentially less persistent than more hydrophobic phenolic compounds. The presence of the hydroxyethoxy group may increase its susceptibility to microbial attack compared to unsubstituted phenol. The primary degradation mechanisms are likely to be aerobic and anaerobic biodegradation. In aerobic environments, microorganisms may utilize the compound as a carbon source, leading to its mineralization to carbon dioxide and water. In anaerobic conditions, the degradation process would be slower and might involve different microbial consortia and metabolic pathways.

Analytical Methodologies for Environmental Monitoring

The development of sensitive and selective analytical methods is crucial for the detection and quantification of this compound in complex environmental matrices.

Effective sample preparation is paramount for the trace analysis of organic pollutants in environmental samples. For a compound like this compound, which is expected to be present in aqueous matrices, techniques such as solid-phase extraction (SPE) would be highly relevant. SPE allows for the concentration of the analyte from a large volume of water and the removal of interfering substances. The choice of sorbent material for the SPE cartridge is critical and would depend on the polarity of the target compound.